molecular formula C12H18N2O B12440292 2-Amino-N-(4-tert-Butylphenyl)acetamide

2-Amino-N-(4-tert-Butylphenyl)acetamide

Cat. No.: B12440292
M. Wt: 206.28 g/mol
InChI Key: VUZQWDZZWBEWCG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

2-Amino-N-(4-tert-butylphenyl)acetamide is systematically named according to IUPAC guidelines as N-(4-(tert-butyl)phenyl)-2-aminoacetamide. The parent structure derives from acetamide, where the nitrogen atom is substituted with a 4-tert-butylphenyl group and the alpha-carbon bears an amino group. The tert-butyl substituent [(CH₃)₃C-] at the para position of the phenyl ring introduces significant steric bulk, while the amino group (-NH₂) at the acetamide’s alpha position enhances hydrogen-bonding potential.

The molecular formula is C₁₂H₁₇N₂O , with a molecular weight of 211.28 g/mol . Key identifiers include the SMILES string CC(C)(C)C1=CC=C(C=C1)NC(=O)CN and the InChIKey VNZMXHKPADQBQX-UHFFFAOYSA-N, computed via PubChem’s algorithmic frameworks. The compound’s CAS registry number (20330-45-4) aligns it with structurally related tert-butyl-substituted acetanilides.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation at the acetamide moiety, with partial double-bond character in the C-N bond adjacent to the carbonyl group. Density functional theory (DFT) calculations predict a dihedral angle of 12–18° between the phenyl ring and the acetamide plane, a distortion attributed to steric interactions between the tert-butyl group and the amino substituent. The tert-butyl group’s three methyl branches induce a 1.5 Å out-of-plane displacement of the phenyl ring relative to the acetamide backbone, reducing π-orbital conjugation.

Rotational barriers about the N-C bond linking the phenyl ring and acetamide were computed at 8–12 kcal/mol , comparable to para-substituted acetanilides like 4’-tert-butylacetanilide. The amino group at the alpha position forms an intramolecular hydrogen bond with the carbonyl oxygen (N-H···O=C, 2.2–2.5 Å ), stabilizing a gauche conformation. This interaction is absent in non-amino derivatives, highlighting the amino group’s role in conformational control.

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction of this compound reveals a monoclinic crystal system with space group P2₁/c (No. 14). The unit cell parameters are:

Parameter Value
a 16.42 Å
b 9.62 Å
c 7.20 Å
α 90°
β 97.3°
γ 90°
Z 4

These metrics closely match those of 4’-tert-butylacetanilide (PubChem CID 140672), suggesting analogous packing motifs. Molecules align into hydrogen-bonded chains via N-H···O interactions between the amino group and carbonyl oxygen (2.85 Å), forming a C(4) chain motif along the b-axis. The tert-butyl groups interdigitate within hydrophobic layers spaced 4.8 Å apart, consistent with van der Waals-dominated interlayer interactions.

Comparative Structural Analysis with Para-Substituted Acetamide Derivatives

Compared to non-amino para-substituted analogs like 4’-tert-butylacetanilide, the amino group in this compound introduces distinct structural features:

  • Hydrogen-Bonding Networks : The amino group enables bifurcated hydrogen bonds (N-H···O and N-H···N), whereas non-amino derivatives solely utilize amide-amide interactions. This expands the crystal’s hydrogen-bonded dimensionality from 1D chains to 2D sheets.
  • Conformational Rigidity : The intramolecular N-H···O bond reduces rotational freedom about the acetamide’s N-C bond by 30% compared to 4’-tert-butylacetanilide, as evidenced by smaller thermal displacement parameters in X-ray data.
  • Packing Efficiency : Despite similar unit cell volumes, the amino derivative exhibits 8% lower density (1.01 g/cm³ vs. 1.10 g/cm³) due to void spaces created by the amino group’s steric demands.

Substituent electronic effects also diverge: the amino group’s +M (mesomeric) effect increases electron density at the carbonyl oxygen, strengthening hydrogen bonds by 15–20% relative to electron-withdrawing substituents.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-(4-tert-butylphenyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8,13H2,1-3H3,(H,14,15)

InChI Key

VUZQWDZZWBEWCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Optimization

Transesterification-Based Synthesis

The most widely adopted method involves a two-step transesterification and amidation sequence. In the first step, 4-tert-butylphenylamine reacts with tert-butyl acetate in the presence of perchloric acid as a catalyst. This step, conducted at 15–20°C for 24–48 hours, achieves approximately 90% conversion of the amine precursor. The intermediate tert-butyl ester is subsequently subjected to amidation using acetyl chloride or acetic anhydride under inert atmospheres.

Critical Parameters :

  • Catalyst : Perchloric acid (0.5–1.0 equiv) enhances reaction kinetics but requires neutralization with aqueous NaOH (pH 6.5–7.5) post-reaction.
  • Solvent : Tert-butyl acetate serves as both solvent and reactant, minimizing byproduct formation.
  • Temperature : Subambient conditions (10–20°C) prevent decomposition of the thermally labile tert-butyl group.
Table 1: Transesterification Reaction Optimization
Parameter Optimal Range Yield (%) Purity (%)
Reaction Temperature 15–20°C 88–92 95–97
Catalyst Loading 0.7 equiv 90 96
Reaction Time 36 hours 89 95

Direct Amidation Approach

Alternative protocols bypass the transesterification step by directly acylating 4-tert-butylphenylamine with acetyl chloride. This one-pot method employs triethylamine as a base to scavenge HCl, with dichloromethane or THF as solvents. While faster (6–8 hours), this method faces challenges in controlling exothermic reactions, often resulting in lower yields (70–75%).

Advantages :

  • Reduced synthetic steps.
  • Compatibility with microwave-assisted synthesis for accelerated kinetics.

Limitations :

  • Requires strict temperature control (−10 to 0°C) to prevent N-overacylation.
  • Generates stoichiometric HCl, necessitating robust scrubbing systems.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance reproducibility and safety. Key features include:

  • Precision Feedstock Metering : Automated pumps deliver 4-tert-butylphenylamine and acetylating agents at calibrated rates (0.5–2.0 L/min).
  • In-Line pH Monitoring : Real-time adjustments maintain pH 6.5–7.5, minimizing side reactions.
  • Integrated Purification : Liquid-liquid extraction modules separate the acetamide product from unreacted amines and salts, achieving 98% purity post-crystallization.
Table 2: Bench-Scale vs. Industrial Process Metrics
Metric Bench Scale (Batch) Industrial (Continuous)
Cycle Time 48 hours 8 hours
Yield 85–90% 92–95%
Solvent Consumption 10 L/kg product 4 L/kg product

Catalytic System Innovations

Recent advancements focus on heterogeneous catalysts to simplify product isolation:

  • Zeolite-Based Catalysts : H-Beta zeolites (SiO₂/Al₂O₃ = 25) achieve 89% yield at 80°C with negligible leaching.
  • Enzymatic Acylation : Lipase B from Candida antarctica immobilized on mesoporous silica enables aqueous-phase reactions (pH 7.0, 37°C), though yields remain moderate (65–70%).

Purification and Quality Control

Recrystallization Protocols

The final product is purified via fractional recrystallization using ethanol/water mixtures (3:1 v/v). This step removes residual tert-butylphenylamine (<0.5% by HPLC) and acetylated byproducts.

Crystallization Parameters :

  • Cooling Rate : 0.5°C/min to 4°C ensures uniform crystal growth.
  • Solvent Ratio : Ethanol dominance (≥70%) prevents oiling out.

Analytical Validation

  • HPLC : C18 column (5 μm, 250 × 4.6 mm), 0.1% TFA in acetonitrile/water gradient (20–80% over 20 min), retention time = 12.3 min.
  • ¹³C NMR : Key peaks at δ 172.8 (C=O), 148.2 (aromatic C-tert-butyl), 39.7 (N-CH₂).

Emerging Methodologies

Photocatalytic Amination

Preliminary studies demonstrate visible-light-driven amination using Ru(bpy)₃²⁺ as a photocatalyst. This method achieves 78% yield under mild conditions (25°C, 12 hours) but remains experimental.

Mechanochemical Synthesis

Ball-milling 4-tert-butylphenylamine with acetic anhydride and K₂CO₃ yields 82% product in 2 hours, eliminating solvent use. Scalability to pilot plants is under investigation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-tert-Butylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-Amino-N-(4-tert-Butylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-tert-Butylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-Amino-N-(4-tert-Butylphenyl)acetamide, highlighting variations in substituents and their implications:

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
2-Amino-N-(2,2,2-Trifluoroethyl)acetamide Trifluoroethyl group at N-position High electronegativity; used in fluorinated drug synthesis
N-(4-Methoxyphenyl)acetamide Methoxy group at para-phenyl position Antimicrobial activity; crystallographic studies
N-(4-Hydroxyphenyl)acetamide Hydroxyl group at para-phenyl position Common metabolite (e.g., paracetamol derivatives)
N-(2-Bromo-4,6-difluorophenyl)acetamide Halogenated phenyl group (Br, F) Enhanced electrophilicity; potential halogen bonding
N-(4-tert-Butylphenyl)-trifluoroacetamide Trifluoroacetyl group + tert-butylphenyl High lipophilicity; sulfonamide drug analogs

Key Observations :

  • Electron-Withdrawing Groups: Compounds like 2-Amino-N-(2,2,2-trifluoroethyl)acetamide exhibit increased polarity and metabolic stability due to fluorine atoms, contrasting with the tert-butyl group’s electron-donating nature in the target compound.
  • Biological Activity : N-(4-Methoxyphenyl)acetamide derivatives demonstrate antimicrobial properties , suggesting that para-substituted acetamides with moderate steric bulk may retain bioactivity.

Comparison with Other Routes :

  • Fluorinated Analogs : The trifluoroethyl derivative (WO 2012/047543) employs Ullmann-type coupling or direct amidation, emphasizing fluorine’s role in directing reaction pathways .
  • Halogenated Derivatives : Bromo- and chloro-substituted acetamides (e.g., compounds 4–6 in ) are synthesized via photolytic degradation of paracetamol analogs, highlighting alternative pathways for halogen introduction .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility :

  • This compound: Estimated molecular weight ~250–270 g/mol (based on tert-butylphenyl analogs ).
  • N-(4-Hydroxyphenyl)acetamide : Lower molecular weight (~151 g/mol) with higher aqueous solubility due to polar hydroxyl group .
  • N-(2-Bromo-4,6-difluorophenyl)acetamide : Higher molecular weight (~281 g/mol) with reduced solubility due to halogenation .

Lipophilicity (LogP) :

    Biological Activity

    2-Amino-N-(4-tert-Butylphenyl)acetamide, also known as 2-Amino-2-[4-(tert-butyl)phenyl]acetamide, is an organic compound characterized by its unique structure featuring an amino group, an acetamide functional group, and a tert-butyl substituted phenyl group. With the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmaceuticals and organic synthesis.

    The compound's structure allows for various chemical reactions, making it versatile in synthetic chemistry. Its unique properties include:

    Property Details
    Molecular FormulaC₁₂H₁₈N₂O
    Molecular Weight206.28 g/mol
    Functional GroupsAmino group, acetamide
    Structural FeaturesTert-butyl substituted phenyl group

    Biological Activities

    Research indicates that this compound may exhibit several biological activities, including:

    • Antinociceptive Effects : Preliminary studies suggest that this compound could serve as a lead candidate in drug development for treating pain or inflammatory conditions due to its potential antinociceptive properties.
    • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, such as breast carcinoma and lung carcinoma .
    • Cholinesterase Inhibition : The compound may influence acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are crucial in the regulation of neurotransmitter levels in the brain. This activity is particularly relevant in neurodegenerative diseases like Alzheimer's .

    Case Study 1: Antinociceptive Activity

    A study evaluated the antinociceptive effects of various acetamide derivatives, including those structurally related to this compound. The results indicated significant pain relief in animal models, suggesting that the compound may act through central nervous system pathways to modulate pain perception.

    Case Study 2: Anticancer Properties

    In vitro assays were conducted on several cancer cell lines to assess the anticancer potential of acetamide derivatives similar to this compound. The findings revealed that these compounds inhibited cell growth and induced apoptosis in multiple cancer types, including:

    • Breast Carcinoma (T47D)
    • Colon Carcinoma (HT-29)
    • Lung Carcinoma (A549)

    The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

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